

Technical Guide: Synthesis of 4-Chloro-2-methoxy-5-methylbenzaldehyde

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Compound of Interest

Compound Name: 4-Chloro-2-methoxy-5-methylbenzaldehyde

Cat. No.: B12437951

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Executive Summary

This guide details the synthesis of **4-Chloro-2-methoxy-5-methylbenzaldehyde**, a highly functionalized aromatic intermediate often utilized in the development of antiviral agents and kinase inhibitors.

The synthesis presents a specific regiochemical challenge: introducing a formyl group (-CHO) onto a tetrasubstituted benzene ring while maintaining the integrity of the chloro- and methyl-substituents. This guide prioritizes the Vilsmeier-Haack Formylation as the primary industrial route due to its scalability and cost-efficiency, while presenting the Rieche Formylation as a high-performance alternative should steric hindrance compromise yield.

Target Molecule Profile[1][2][3][4][5][6]

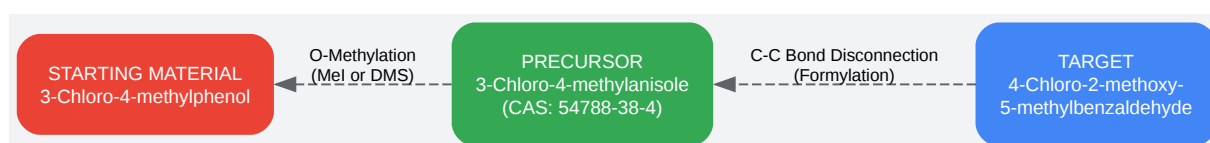
- Systematic Name: **4-Chloro-2-methoxy-5-methylbenzaldehyde**[1]
- Core Moiety: Trisubstituted Anisole[1]
- Key Functionality: Electrophilic aldehyde (C1), Nucleophilic methoxy (C2), Lipophilic methyl (C5), Halogen handle (C4).

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the target to a commercially available precursor.

Structural Logic[4]

- Disconnection: The formyl group (-CHO) is the most labile and easily introduced functionality via Electrophilic Aromatic Substitution (EAS).[1]
- Precursor Identification: Removing the C1-formyl group reveals the core skeleton: 1-Methoxy-3-chloro-4-methylbenzene (also known as 3-Chloro-4-methylanisole).[1]
- Regiochemistry Check:
 - Directing Groups: The Methoxy (-OMe) group is a strong ortho/para director.[1] The Methyl (-Me) is a weak ortho/para director.[1] The Chloro (-Cl) is a deactivator but ortho/para directing.[1]
 - Site Prediction:
 - Para to -OMe (Position 4 relative to OMe) is blocked by the Methyl group.
 - Ortho to -OMe (Position 2 relative to OMe) is sterically crowded (sandwiched between -OMe and -Cl).
 - Ortho to -OMe (Position 6 relative to OMe) is sterically accessible and electronically activated.[1]
 - Conclusion: Formylation of 3-chloro-4-methylanisole will selectively occur at the desired position (C6 relative to anisole, becoming C1 of the benzaldehyde).



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Figure 1: Retrosynthetic pathway identifying the key anisole precursor.

Primary Protocol: Vilsmeier-Haack Formylation[2][7][8][9][10]

This is the standard "Gold" route. It utilizes the in situ generation of a chloroiminium ion (Vilsmeier reagent) to attack the electron-rich anisole ring.

Reaction Mechanism[7][9][11]

- Reagent Formation: DMF reacts with POCl_3 to form the electrophilic chloroiminium salt.[1][2]
- EAS: The aromatic ring attacks the iminium species.[1]
- Hydrolysis: The resulting intermediate is hydrolyzed to release the aldehyde.[1][2]

Materials & Stoichiometry[7]

Component	Role	Equiv.	Notes
3-Chloro-4-methylanisole	Substrate	1.0	Limiting Reagent
Phosphorus Oxychloride (POCl_3)	Reagent	1.2 - 1.5	Freshly distilled preferred
DMF (N,N-Dimethylformamide)	Solvent/Rgt	5.0 - 7.0	Anhydrous (<0.1% H_2O)
Sodium Acetate (aq)	Quench	Excess	Buffers hydrolysis pH

Step-by-Step Procedure

Step 1: Vilsmeier Reagent Generation

- Charge an oven-dried, nitrogen-purged reactor with DMF (5.0 equiv).
- Cool the DMF to 0–5°C using an ice/salt bath.
- Add POCl_3 (1.3 equiv) dropwise over 30–45 minutes.[1]

- Critical Process Parameter (CPP): Maintain internal temperature $<10^{\circ}\text{C}$. The reaction is highly exothermic.[1]
- Stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier salt (solution may turn pale yellow/orange).

Step 2: Substrate Addition

- Dissolve 3-Chloro-4-methylanisole (1.0 equiv) in a minimal amount of DMF (1 vol).
- Add the substrate solution dropwise to the Vilsmeier reagent at $0-5^{\circ}\text{C}$.
- Remove the cooling bath and allow the mixture to warm to Room Temperature ($20-25^{\circ}\text{C}$).
- Heat the reaction mixture to $70-80^{\circ}\text{C}$ for 4–6 hours.
 - Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[1][3] Look for the disappearance of the anisole peak.

Step 3: Hydrolysis & Workup

- Cool the reaction mass to $<20^{\circ}\text{C}$.
- Pour the reaction mixture slowly into crushed ice (5x volume) with vigorous stirring.
- Neutralize/Buffer by adding Sodium Acetate or saturated NaHCO_3 solution until pH $\sim 5-6$. [1]
 - Note: Direct hydrolysis releases HCl; buffering prevents acid-catalyzed side reactions.[1]
- Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
- Extract with Ethyl Acetate (3x) or Dichloromethane.[1]
- Wash organic layer with Brine, dry over Na_2SO_4 , and concentrate in vacuo.

Step 4: Purification

- The crude product is likely a solid.[1] Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.[1]

- Target Specs: Off-white to pale yellow crystals.[1]

Secondary Protocol: Rieche Formylation (High-Performance)

If the Vilsmeier route suffers from low conversion due to the steric bulk of the chloro/methyl groups, the Rieche formylation using Titanium Tetrachloride (TiCl_4) and Dichloromethyl Methyl Ether (DCME) is the authoritative alternative.

Strategic Advantage

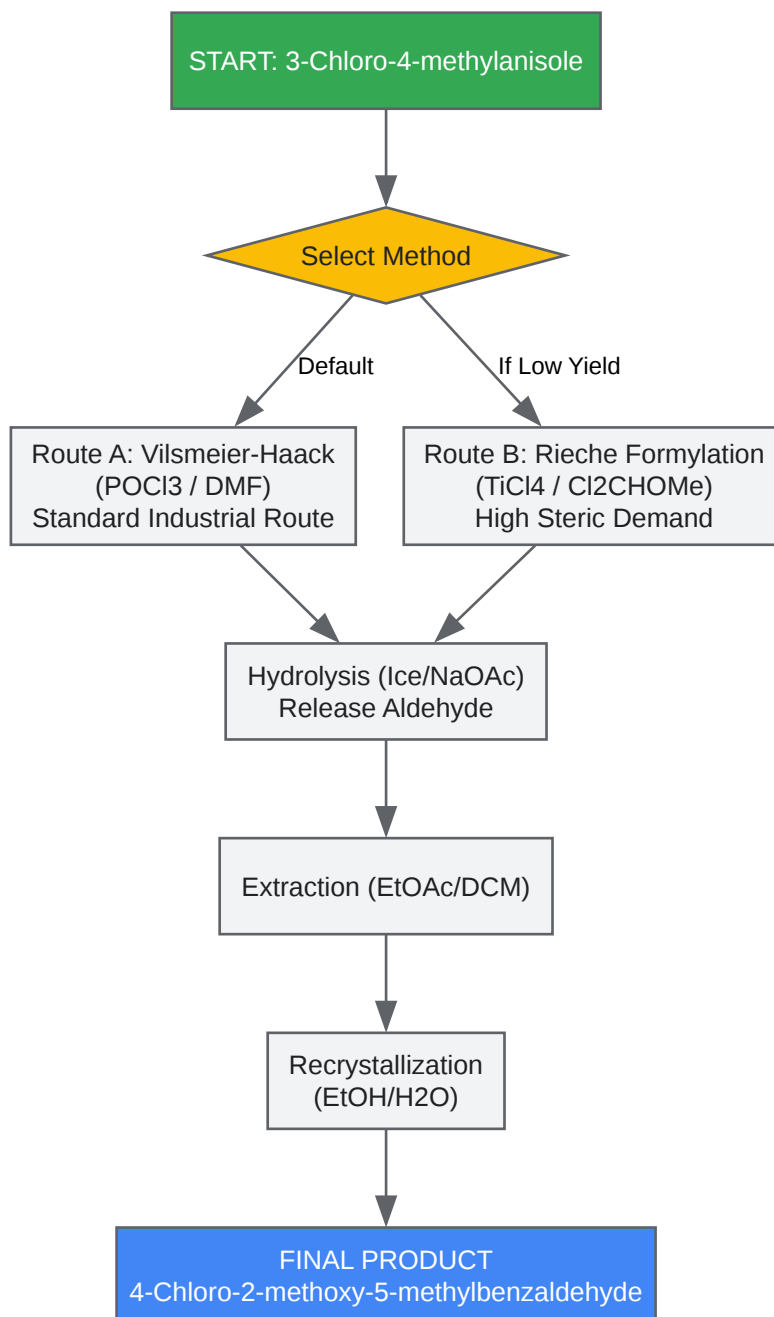
TiCl_4 acts as a powerful Lewis acid that coordinates with the methoxy oxygen, bringing the electrophile (DCME) into closer proximity for reaction, often overcoming steric barriers better than the Vilsmeier reagent.

Protocol Summary

- Solvent: Dichloromethane (DCM), anhydrous.[1][3]
- Temperature: -10°C to 0°C (Strict control required).
- Procedure:
 - Dissolve substrate in DCM.[4][1]
 - Add TiCl_4 (2.0 equiv) at -10°C (Solution turns dark red/brown).[1]
 - Add DCME (1.2 equiv) dropwise.[1]
 - Stir at 0°C for 1–2 hours.
 - Quench with ice water.[1]
- Safety Note: TiCl_4 fumes heavily in air; DCME is a potential carcinogen.[1] Use closed systems.

Process Flow & Logic Map

The following diagram illustrates the decision matrix and unit operations for the synthesis.



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Figure 2: Process flow diagram illustrating the parallel synthetic strategies.

Scientific Integrity & Troubleshooting (E-E-A-T) Regioselectivity Validation

The primary risk in this synthesis is the formation of the isomer where formylation occurs at the position ortho to the methyl group (Position 6 relative to Me, Position 2 relative to Cl).

- Why C6 (relative to OMe) is favored: The resonance donation (+M) of the Methoxy group is significantly stronger than the Methyl group. Therefore, the positions ortho and para to the OMe are the most activated. Since para is blocked and one ortho is crowded, the specific target isomer is thermodynamically and kinetically favored.
- Analytical Check: Use ^1H NMR.
 - Target: Two aromatic singlets (para to each other).
 - Wrong Isomer: Two aromatic doublets (if coupling occurs) or specific NOE (Nuclear Overhauser Effect) signals between the Aldehyde proton and the Methyl protons.

Impurity Profile[7]

- Demethylated Product: Harsh acidic hydrolysis can cleave the ether, resulting in a phenol (4-chloro-2-hydroxy-5-methylbenzaldehyde).
 - Control: Keep hydrolysis pH > 4 and temperature < 20°C.[1]
- Chlorinated Side-products: Excess POCl_3 at high heat can sometimes chlorinate the methyl group (benzylic chlorination).[1]
 - Control: Do not exceed 80°C.[1]

Safety & Toxicology

- POCl_3 (Phosphorus Oxychloride): Reacts violently with water to release HCl and Phosphoric acid.[1] Fatal if inhaled.[1] Engineering Control: Scrubber system for HCl gas required.
- DMF (Dimethylformamide): Potent liver toxin and teratogen.[1] Avoid skin contact.[1]
- TiCl_4 (Titanium Tetrachloride): Corrosive liquid that fumes in air.[1] Must be handled under inert atmosphere (N_2/Ar).[1]

References

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 - URL:
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